3-Bromo-4'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-iodobenzophenone: is an organic compound with the molecular formula C13H8BrIO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and iodine atoms
Scientific Research Applications
Chemistry: 3-Bromo-4’-iodobenzophenone is used as a building block in organic synthesis. It is valuable in the preparation of more complex organic molecules through various coupling reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzophenones on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, 3-Bromo-4’-iodobenzophenone is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications in these fields .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound is involved in the bromination and iodination of benzophenone followed by a Friedel-Crafts acylation reaction. This suggests that it may interact with its targets through these chemical reactions.
Biochemical Pathways
. This suggests that it may influence biochemical pathways related to these structures.
Pharmacokinetics
. This could impact its bioavailability and distribution in biological systems.
Action Environment
. These properties could be influenced by environmental conditions such as temperature and solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iodobenzophenone typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods: Industrial production of 3-Bromo-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-iodobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Comparison with Similar Compounds
- 4-Bromo-4’-iodobenzophenone
- 3-Chloro-4’-iodobenzophenone
- 3-Bromo-4’-chlorobenzophenone
Comparison: Compared to similar compounds, 3-Bromo-4’-iodobenzophenone is unique due to the presence of both bromine and iodine atoms on the phenyl rings. This dual halogenation can enhance its reactivity and make it more versatile in various chemical reactions. The specific combination of bromine and iodine also imparts distinct physical and chemical properties that can be advantageous in certain applications .
Properties
IUPAC Name |
(3-bromophenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFJVSPCZOCKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641499 |
Source
|
Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-13-2 |
Source
|
Record name | Methanone, (3-bromophenyl)(4-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl)(4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.